molecular formula C11H11BrO4 B3049798 Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester CAS No. 220504-68-7

Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester

Cat. No.: B3049798
CAS No.: 220504-68-7
M. Wt: 287.11 g/mol
InChI Key: QFYULPMDFDDDME-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester is a benzoic acid derivative with three key substituents:

  • Methyl ester at the carboxylic acid group (position 1).
  • Acetyloxy group at position 3.
  • Bromomethyl group at position 4.

This structure combines ester, acetyloxy, and brominated functionalities, making it a versatile intermediate in organic synthesis. The bromomethyl group (CH₂Br) is a reactive site for nucleophilic substitution, while the acetyloxy group (OAc) may influence electronic properties and stability.

Properties

IUPAC Name

methyl 3-acetyloxy-4-(bromomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-7(13)16-10-5-8(11(14)15-2)3-4-9(10)6-12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYULPMDFDDDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=CC(=C1)C(=O)OC)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444140
Record name Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220504-68-7
Record name Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzoic acid derivatives, particularly esters, have garnered significant attention in pharmacological research due to their diverse biological activities. This article delves into the biological activity of Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester , exploring its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound This compound is characterized by a benzoate structure with specific functional groups that influence its biological activity. The synthesis typically involves bromination of methyl 4-methoxybenzoate using N-bromosuccinimide under photochemical conditions, yielding high purity and yield rates (64-95%) without the use of toxic solvents like carbon tetrachloride .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoic acid derivatives. For instance, compounds with similar structures have shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium with Minimum Biofilm Eradication Concentration (MBEC) values around 125 µg/mL . The presence of the acetyloxy group is believed to enhance membrane permeability, facilitating greater antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assessments have revealed that benzoic acid derivatives can exhibit selective toxicity towards cancer cell lines. For example, derivatives similar to the compound have shown IC50 values ranging from 10.96 to 41.66 µM against colorectal adenocarcinoma (HT-29) cells . The selectivity index (SI) calculated for these compounds indicates a promising therapeutic window, suggesting potential for further development in cancer therapy.

Case Studies

  • Antitumor Activity : A study evaluated the antitumor effects of various benzoate esters on human colorectal adenocarcinoma cells. The compound exhibited significant cytotoxicity with an IC50 value of approximately 22.9 µM, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : In another investigation, derivatives were tested against biofilm-forming strains. The results indicated that certain structural modifications could enhance activity against biofilms associated with chronic infections .

Data Tables

Property Value
Molecular FormulaC12H13BrO4
Antibacterial ActivityMBEC against S. aureus: 125 µg/mL
Cytotoxicity (IC50)HT-29: 22.9 µM
Synthesis Yield64-95%

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related benzoic acid esters highlights variations in substituents, molecular properties, and reactivity:

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight CAS Number Key Features
Target Compound 3-OAc, 4-CH₂Br, 1-COOCH₃ C₁₁H₁₁BrO₄* ~307.11 Not Provided Bromomethyl enhances reactivity
Aspirin Methyl Ester () 2-OAc, 1-COOCH₃ C₁₀H₁₀O₄ 194.19 580-02-9 Anti-inflammatory derivative
Benzoic acid, 3-(cyclopentyloxy)-4-(methylthio)-, methyl ester () 3-O-Cyclopentyl, 4-SCH₃, 1-COOCH₃ C₁₄H₁₈O₃S 266.36 159782-92-0 Cyclopentyloxy and thioether groups
Benzoic acid, 3-hydroxy-4-(methylthio)-, methyl ester () 3-OH, 4-SCH₃, 1-COOCH₃ C₉H₁₀O₃S 198.24 159782-91-9 Hydroxyl and thioether functionalities
Benzoic acid, 3-acetyl-4-phenoxy-, methyl ester () 3-COCH₃, 4-OPh, 1-COOCH₃ C₁₇H₁₆O₅ 300.30 1382623-69-9 Phenoxy and acetyl groups
Benzoic acid, 3-bromo-4-(...)-methyl ester () Multiple bromo/nitro groups C₁₈H₁₇Br₂NO₇ 519.14 93796-69-1 High MW due to bromo/nitro substituents

*Molecular formula estimated based on structural analogs.

Key Findings:

Reactivity Differences: The bromomethyl group in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions), unlike methylthio (SCH₃) or cyclopentyloxy groups in analogs . Acetyloxy at position 3 (vs.

Molecular Weight and Lipophilicity: Bromine and acetyloxy groups increase molecular weight and lipophilicity compared to simpler esters like aspirin methyl ester (MW 194.19 vs. ~307.11) . Compounds with bulky substituents (e.g., phenoxy in ) exhibit higher steric hindrance, affecting reaction kinetics .

Brominated analogs (e.g., ) may exhibit enhanced antimicrobial properties due to halogen electronegativity .

Synthetic Routes :

  • Most analogs (e.g., ) are synthesized via alkylation/acetylation followed by chromatography, indicating shared purification challenges .
  • Bromination steps (as in ) likely apply to the target compound’s synthesis .

Research Implications

  • Reactivity Studies : The bromomethyl group’s role in cross-coupling or alkylation reactions warrants exploration for drug development or polymer chemistry.
  • Structure-Activity Relationships (SAR) : Comparative studies with hydroxyl, thioether, or nitro analogs () could elucidate substituent effects on bioactivity .
  • Stability and Solubility : Acetyloxy and bromine may reduce aqueous solubility compared to hydroxylated esters (e.g., ), impacting formulation strategies .

Q & A

Q. What are the recommended synthetic routes for preparing benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester?

  • Methodological Answer : The compound can be synthesized via sequential functionalization of the benzoic acid scaffold. A plausible route involves:

Esterification : Methylation of the carboxylic acid group using methanol under acidic catalysis (e.g., H₂SO₄) .

Acetylation : Protection of the hydroxyl group at position 3 with acetyl chloride in the presence of a base (e.g., pyridine).

Bromination : Introduction of the bromomethyl group at position 4 via radical bromination or using N-bromosuccinimide (NBS) under controlled conditions .
Key Considerations : Monitor reaction progress using TLC (retention factors for similar esters range 1.00–1.81 under reverse-phase conditions ).

Q. How should researchers handle the bromomethyl substituent to prevent undesired side reactions?

  • Methodological Answer :
  • Storage : Store at 2–8°C in airtight, light-resistant containers to minimize hydrolysis or radical-mediated decomposition .
  • Reaction Conditions : Use inert atmospheres (N₂/Ar) and avoid prolonged exposure to moisture. For nucleophilic substitutions, employ polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) to stabilize intermediates .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Expect distinct signals for the acetyloxy group (~δ 2.3 ppm, singlet for CH₃), bromomethyl (~δ 4.3 ppm, singlet for CH₂Br), and methyl ester (~δ 3.9 ppm, singlet) .
  • Mass Spectrometry : Electron ionization (EI-MS) should show molecular ion peaks at m/z ≈ 287 (C₁₁H₁₁BrO₄) with fragmentation patterns indicating loss of Br (Δ m/z 79) and acetyl groups (Δ m/z 60) .
  • IR : Strong carbonyl stretches for ester (~1740 cm⁻¹) and acetyloxy (~1765 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the bromomethyl group?

  • Methodological Answer :
  • DFT Studies : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level to calculate Fukui indices and electrostatic potential maps. These predict electrophilic reactivity at the bromomethyl carbon, guiding substitution reactions .
  • Reactivity Descriptors : Use HOMO-LUMO gaps to assess susceptibility to nucleophilic attack. For similar brominated esters, gaps <5 eV indicate high reactivity .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR can reveal conformational changes (e.g., restricted rotation of the acetyloxy group).
  • Cross-Validation : Compare experimental IR/Raman spectra with DFT-simulated vibrational modes to identify anomalies (e.g., hydrogen bonding) .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly if steric hindrance distorts electronic environments .

Q. What are the decomposition pathways under thermal stress?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Heating above 150°C may release HBr (detected via gas-phase IR) and acetic acid (δ 2.1 ppm in ¹H NMR of condensate) .
  • Mechanistic Insight : Radical pathways dominate at high temperatures, leading to cross-linked byproducts. Use radical scavengers (e.g., BHT) to suppress decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 3-(acetyloxy)-4-(bromomethyl)-, methyl ester

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